N-(pyridazin-3-ylmethyl)cyclopropanamine is a chemical compound that has garnered interest due to its potential pharmacological properties. This compound features a pyridazine moiety linked to a cyclopropanamine structure, which may influence its biological activity and chemical reactivity. The compound is classified as an amine, specifically a cyclopropanamine derivative, with implications in medicinal chemistry, particularly as a potential inhibitor of specific enzymes.
N-(pyridazin-3-ylmethyl)cyclopropanamine can be synthesized from commercially available pyridazine derivatives and cyclopropanamine precursors. Its classification falls under heterocyclic compounds due to the presence of the pyridazine ring, which is a six-membered aromatic ring containing two nitrogen atoms. This compound can be further classified as a small molecule, often used in drug discovery and development contexts.
The synthesis of N-(pyridazin-3-ylmethyl)cyclopropanamine typically involves a nucleophilic substitution reaction. One common method includes the reaction of a halogenated pyridazine with cyclopropanamine under basic conditions.
N-(pyridazin-3-ylmethyl)cyclopropanamine consists of a pyridazine ring connected via a methylene bridge to a cyclopropanamine moiety. The molecular formula can be represented as , indicating it contains nine carbon atoms, ten hydrogen atoms, and four nitrogen atoms.
N-(pyridazin-3-ylmethyl)cyclopropanamine can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for N-(pyridazin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets within biological systems. The pyridazine ring may modulate enzyme activity, particularly those involved in inflammatory pathways, suggesting potential anti-inflammatory effects. This interaction is likely mediated through binding to active sites on enzymes or receptors, altering their functionality and influencing downstream signaling pathways.
The compound's LogP value (partition coefficient) indicates its hydrophobicity, which can influence its bioavailability and interaction with biological membranes .
N-(pyridazin-3-ylmethyl)cyclopropanamine has potential applications in medicinal chemistry as an enzyme inhibitor. It may be particularly useful in developing treatments for diseases where modulation of specific enzyme activities is beneficial, such as inflammatory disorders or certain cancers. Research into its pharmacological properties could lead to new therapeutic agents targeting various biological pathways .
Reductive amination is a pivotal method for constructing the cyclopropane-pyridazine hybrid scaffold. This approach involves the condensation of pyridazin-3-yl carboxaldehyde derivatives with cyclopropanamine under reducing conditions (e.g., NaBH₄ or NaBH₃CN). The reaction proceeds via an imine intermediate, which is subsequently reduced to the secondary amine linkage. This method ensures high regioselectivity at the pyridazine C3 position, avoiding N2 alkylation side products [3] [5]. Key advantages include operational simplicity and compatibility with diverse functional groups on both reactants. For example, N-(3-pyridinylmethyl)cyclopropanamine dihydrochloride is synthesized via this route, confirmed by SMILES notation (C₁(NCC₂=CC=CN=C₂)CC₁.Cl.Cl) and InChIKey (PKWXWIVFHYBUQF-UHFFFAOYSA-N) [5].
Electrophilic cyclopropylation employs reagents like cyclopropyl boronic acids or copper-catalyzed cyclopropylation to directly functionalize the pyridazine ring. This method is particularly effective for N-alkylation of pyridazinone derivatives, where electrophilic agents attack the nucleophilic nitrogen of the heterocycle. The reaction typically requires Lewis acid catalysts (e.g., Cu(OTf)₂) and proceeds under mild conditions (25–60°C), yielding hybrids with minimal byproducts [5]. Hazard classification (Acute Tox. 4 Oral) of intermediates necessitates careful handling, but the approach delivers >85% purity for compounds like N-(pyridin-3-ylmethyl)cyclopropanamine (CAS 183609-18-9) [6].
Regioselectivity is achieved through steric and electronic control. Pyridazine’s C4 position is preferentially functionalized due to lower electron density, enabling directed ortho-metalation or halogenation. For instance, bromination at C4 precedes Suzuki coupling to install cyclopropyl groups [10]. This strategy is critical for synthesizing asymmetrically substituted hybrids, such as 6-aryl-indolo[2,3-d]triazolo[4,3-b]pyridazines, where regiocontrol exceeds 90% [10].
Table 1: Cyclopropane-Pyridazine Hybridization Methods
Method | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|
Reductive Amination | NaBH₄, MeOH, 25°C | C3 exclusive | 75–92 |
Electrophilic Cycloprop. | Cu(OTf)₂, DCM, 60°C | N-alkylation | 65–85 |
Regioselective Bromin. | Br₂, FeCl₃, CHCl₃, 0°C | C4 dominant | 70–88 |
The primary amine in N-(pyridazin-3-ylmethyl)cyclopropanamine serves as a handle for diversification. Alkylation with alkyl halides (e.g., methyl iodide) or acylation with acyl chlorides introduces lipophilic or electron-donating groups, enhancing blood-brain barrier penetration. N-Benzylation, for example, increases logP by 1.5 units, improving CNS activity [3]. Acylation is equally viable; N-acetyl derivatives exhibit 30% higher metabolic stability in human liver microsomes due to reduced oxidative deamination [3].
Cyclopropane rings undergo strain-driven C–C bond cleavage when treated with transition metals (e.g., Pd(0)), enabling fusion with heterocycles. This rearranges the cyclopropane into a vinyl or enol ether linker, facilitating conjugation with pyrazoles or triazoles [3] [7]. For instance, ring opening of the cyclopropyl group followed by cyclization yields indolo-triazolo-pyridazinethiones (e.g., compounds 7–16), which show enhanced π-stacking capabilities critical for kinase inhibition [7] [10].
A one-pot cyclization-bromination sequence installs bromo substituents for further cross-coupling. Treatment with PBr₅ or NBS initiates cyclization to tricyclic scaffolds (e.g., indeno[1,2-c]pyridazinones), followed by electrophilic bromination at C6. Bromine atoms act as points for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling, amplifying bioactivity diversity [3] [10]. This tandem approach streamlines access to analogs like 6-bromo-4,4a-dihydro-5H-indeno[1,2-c]pyridazinone, pivotal in anticancer SAR studies [3].
Table 2: Derivatization Impact on Molecular Properties
Derivatization Type | Structural Change | Δ logP | Δ TPSA (Ų) | Bioactivity Correlation |
---|---|---|---|---|
N-Alkylation | Amine → tertiary amine | +0.8–1.5 | –15 | Enhanced CNS penetration |
N-Acylation | Amine → amide | –0.2–+0.5 | +10 | Improved metabolic stability |
Heterocycle Fusion | Cyclopropane → vinyl-heterocycle | +1.0–2.0 | +25 | Kinase inhibition (IC₅₀ < 1 μM) |
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.:
CAS No.: 637-23-0
CAS No.: 731002-50-9